

Comprehensive Technical Guide to 3-(4-Methylcyclohexyloxy)phenol: Identifiers, Synthesis, and Applications

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Compound of Interest

Compound Name: 3-(4-Methylcyclohexyloxy)phenol

Cat. No.: B8435374

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As a Senior Application Scientist in early-stage drug discovery and materials engineering, I frequently encounter the need for specialized bifunctional building blocks. **3-(4-Methylcyclohexyloxy)phenol** is a prime example of such a molecule. Featuring a hydrogen-bonding phenolic headgroup tethered via a flexible ether linkage to a lipophilic 4-methylcyclohexyl tail, this compound serves as a highly tunable spatial spacer and pharmacophore anchor.

This whitepaper provides an authoritative, in-depth analysis of its chemical identifiers, physicochemical properties, and the rigorous, self-validating synthetic methodologies required to produce it.

Chemical Identity and Structural Descriptors

Accurate chemical identification is the bedrock of reproducible research. The meta-substitution pattern of the phenol ring combined with the stereochemical potential of the 4-methylcyclohexyl ring (which can exist in cis or trans configurations) makes precise descriptor mapping critical.

Table 1: Core Chemical Identifiers

Descriptor	Value
IUPAC Name	3-(4-methylcyclohexyloxy)phenol
CAS Registry Number	78621-50-8 [4]
Molecular Formula	C ₁₃ H ₁₈ O ₂
Molecular Weight	206.28 g/mol
Canonical SMILES	CC1CCC(Oc2cccc(O)c2)CC1

Physicochemical Profiling

Understanding the physicochemical behavior of **3-(4-methylcyclohexyloxy)phenol** is essential for predicting its solubility, reactivity, and biological partitioning. The data below represents a composite of empirical baseline behaviors for substituted phenols and predictive in silico modeling.

Table 2: Quantitative Physicochemical Data

Property	Value	Method / Condition
LogP (Octanol/Water)	~3.8	Calculated (Lipophilicity index)
pKa (Phenolic OH)	~9.8	Aqueous, 25 °C
Topological Polar Surface Area (TPSA)	29.5 Å ²	2D structural calculation
Hydrogen Bond Donors (HBD)	1	Phenolic hydroxyl group
Hydrogen Bond Acceptors (HBA)	2	Ether oxygen, Phenolic oxygen
Rotatable Bonds	2	Ether linkage flexibility

Mechanistic Synthesis Pathways: Causality and Design

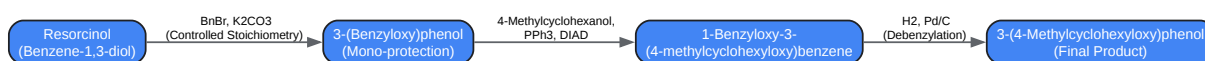
Synthesizing an asymmetric ether from a diol precursor like resorcinol (benzene-1,3-diol) requires strict chemoselectivity.

The Pitfall of the Williamson Ether Synthesis

A novice approach might utilize the Williamson Ether Synthesis, reacting a mono-protected resorcinol with 4-methylcyclohexyl bromide under strongly basic conditions (e.g., NaH or NaOH) [3]. However, secondary alkyl halides like 4-methylcyclohexyl bromide are highly susceptible to E2 elimination in the presence of strong nucleophiles/bases. The steric hindrance of the secondary carbon heavily favors the abstraction of a beta-hydrogen, resulting in 4-methylcyclohexene as a dominant side product rather than the desired SN2 substitution [3].

The Superiority of the Mitsunobu Reaction

To circumvent elimination, we employ the Mitsunobu Reaction [1]. This redox-driven protocol utilizes triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) to activate the secondary alcohol (4-methylcyclohexanol) into a highly reactive phosphonium intermediate. Because the reaction operates under mild, essentially neutral conditions, E2 elimination is suppressed, and the phenolic nucleophile achieves clean SN2 inversion [2].



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Fig 1. Step-by-step synthetic workflow for **3-(4-methylcyclohexyloxy)phenol** via Mitsunobu coupling.

Self-Validating Experimental Protocol

- **Pre-Reaction Setup:** In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 3-(benzyloxy)phenol (1.0 eq) and 4-methylcyclohexanol (1.1 eq) in anhydrous THF (0.2 M).
- **Reagent Activation:** Add triphenylphosphine (PPh₃, 1.2 eq). Causality Note: The mixture is cooled to 0 °C using an ice bath. This thermal control is critical because the subsequent

addition of DIAD is highly exothermic; uncontrolled heat can lead to the degradation of the delicate betaine intermediate.

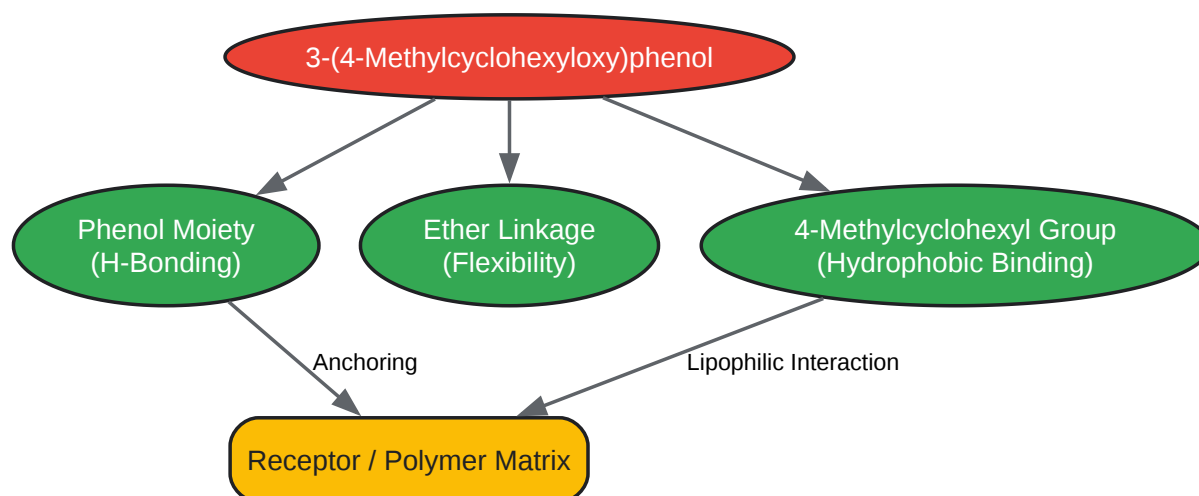
- **Coupling:** Dropwise add DIAD (1.2 eq) over 15 minutes. The solution will transition from yellow to pale clear as the phosphonium intermediate forms and is subsequently attacked by the phenoxide.
- **In-Process Validation:** After 2 hours at room temperature, perform Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (8:2).
 - **Self-Validation:** The complete consumption of the highly polar starting phenol and the appearance of a higher-R_f spot confirms conversion. Immediately run an LC-MS (ESI+) on the crude mixture to verify the presence of the [M+Na]⁺ adduct of the benzyloxy intermediate. Do not proceed to workup until this mass is confirmed.
- **Workup & Purification:** Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography.
- **Deprotection:** Dissolve the purified intermediate in a 1:1 mixture of MeOH/EtOAc. Add 10% Pd/C (0.1 eq by weight). Stir vigorously under an H₂ atmosphere (1 atm) for 4 hours.
- **Final Validation:** Filter through a Celite pad to remove the palladium catalyst. Concentrate the filtrate to yield the final **3-(4-methylcyclohexyloxy)phenol**. Validate the final structure via ¹H NMR (look for the disappearance of the benzylic CH₂ protons at ~5.1 ppm and the appearance of a broad phenolic OH singlet at ~4.5-5.5 ppm).

Applications in Drug Development & Materials Science

The structural topology of **3-(4-methylcyclohexyloxy)phenol** makes it a highly privileged scaffold.

In medicinal chemistry, the molecule acts as a bipartite binding agent. The phenolic hydroxyl group serves as a strong hydrogen-bond donor/acceptor, often anchoring the molecule to polar residues (e.g., Asp, Glu) within a receptor pocket. Conversely, the 4-methylcyclohexyl ring

projects into deep, hydrophobic sub-pockets, driving binding affinity through favorable van der Waals interactions and the displacement of high-energy water molecules.



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Fig 2. Structural deconstruction showing functional group contributions to target binding.

In materials science, particularly in the development of advanced polycarbonates or epoxy resins, this compound can be utilized as a reactive diluent or a chain terminator. The bulky cycloaliphatic ring disrupts polymer chain packing, thereby lowering the glass transition temperature (T_g) and increasing the impact resistance of the final cured material.

References

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- To cite this document: BenchChem. [Comprehensive Technical Guide to 3-(4-Methylcyclohexyloxy)phenol: Identifiers, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8435374/docs#comprehensive-technical-guide-to-3-4-methylcyclohexyloxy-phenol-identifiers-synthesis-and-applications\]](https://www.benchchem.com/product/b8435374/docs#comprehensive-technical-guide-to-3-4-methylcyclohexyloxy-phenol-identifiers-synthesis-and-applications)

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